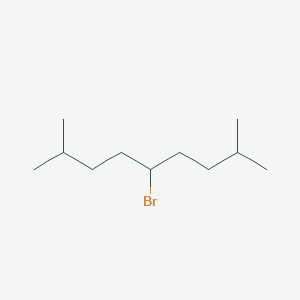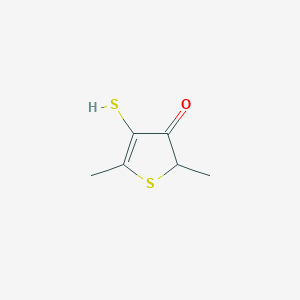
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol
描述
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is a chiral compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.
Chiral Center Formation: The chiral center at the ethane-1,2-diol moiety can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group or other substituents on the indazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield diketones, while reduction may produce primary or secondary alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring system can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The chiral center may also play a role in the compound’s selectivity and potency.
相似化合物的比较
Similar Compounds
1-Benzyl-1H-indazole: Lacks the ethane-1,2-diol moiety but shares the indazole core.
1-(1-Benzyl-1H-indazol-6-yl)ethanol: Similar structure but with a single hydroxyl group.
1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-dione: Oxidized form with ketone groups.
Uniqueness
(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol is unique due to its chiral center and the presence of both hydroxyl groups, which may confer distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
1-(1-benzylindazol-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2 |
InChI 键 |
LHGBMYWQZPPPHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-5-methylpyrimido[1,6-a]indol-1(2H)-one](/img/structure/B8321953.png)

![2-[(Oxan-4-yl)amino]pyrimidine-5-carboxylic Acid](/img/structure/B8321982.png)
![4-[1-(3-Bromo-phenyl)-vinyl]-1-difluoromethoxy-3-fluoro-benzene](/img/structure/B8321986.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-N-methyl-1,3-propanediamine](/img/structure/B8321993.png)
![3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole](/img/structure/B8321999.png)




![N4-[(4-fluorophenyl)methyl]-4,5-pyrimidinediamine](/img/structure/B8322016.png)



